molecular formula C9H7ClN2OS2 B2571107 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide CAS No. 339008-92-3

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Cat. No. B2571107
CAS RN: 339008-92-3
M. Wt: 258.74
InChI Key: MXOBIYGWAIKMCT-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a chemical compound with a complex structure. It belongs to the class of 1,2,3-thiadiazole derivatives , which have gained attention due to their potential therapeutic applications. These compounds exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor properties .


Synthesis Analysis

The synthesis of this compound involves the condensation of 1,3,4-thiadiazole-2(3H)-thione derivatives with 4-chlorobenzofuro[3,2-d]pyrimidine (Figure 1). The resulting compound has demonstrated antiproliferative activity against human prostate tumor cell lines, particularly the PC3 cell line .


Molecular Structure Analysis

The molecular structure of This compound consists of a thiadiazole ring with a chlorine-substituted phenyl group and a methyl group. The sulfoxide functional group is attached to the thiadiazole ring. NMR spectroscopy can provide detailed information about its chemical shifts and coupling constants .

Scientific Research Applications

Synthesis and Antiviral Activity

Research on related compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has been conducted, starting from 4-chlorobenzoic acid. These derivatives have shown anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Biological Activity of Novel Sulfoxide Compounds

The synthesis of new sulfoxide compounds containing 1,2,3-thiadiazole moiety has been achieved. One such compound, 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfinyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, displayed moderate biological activities, suggesting its potential in various biological applications (Min et al., 2015).

Reactions with Tetrasulfur Tetranitride

The reactions of (aryl)(chloro)methyl p-tolyl sulfoxides with tetrasulfur tetranitride have led to the formation of 3,5-diaryl-1,2,4,6-thiatriazine 1-oxides and other related compounds. This research provides insights into the chemical behavior and potential applications of these compounds in various fields (Kong et al., 2000).

Antimicrobial Agents from Thiadiazole Derivatives

Derivatives of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains. This research highlights the potential use of these compounds in developing new antimicrobial agents (Sah et al., 2014).

Enantiomeric Separation and Biological Activity

The separation of enantiomers of a related compound, (3-chloro-1,2,4-thiadiazol-5-yl)-(3´-chloro-1´,2´,4´-thiadiazoyl-5´-ylthiomethyl)-sulfoxide, and their biological activity have been studied, contributing to the understanding of the role of chirality in biological effectiveness (Walek et al., 1992).

Investigation of Inversion Barrier in Thiadiazole Oxides

Research on the 1,2,5-thiadiazole 1-oxide system, including synthesis and structural analysis, has provided valuable information about the stability and reactivity of these types of compounds, which can be extrapolated to similar sulfoxide systems (Amato et al., 1982).

properties

IUPAC Name

5-(2-chlorophenyl)sulfinyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c1-6-9(14-12-11-6)15(13)8-5-3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBIYGWAIKMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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